molecular formula C29H27ClN2O3 B6021950 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone

Cat. No.: B6021950
M. Wt: 487.0 g/mol
InChI Key: MDZSKCHVCYXAJU-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a chlorophenyl group, an oxazole ring, and a piperidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the piperidine moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, offering possibilities for treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and piperidine-containing molecules. Examples are:

  • [2-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
  • [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone

Uniqueness

The uniqueness of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O3/c1-20-26(27(31-35-20)24-14-8-9-15-25(24)30)28(33)32-18-16-23(17-19-32)29(34,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,34H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSKCHVCYXAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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